6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

EGFR signaling Kinase inhibitor screening Cancer cell biology

The compound with CAS number 1797143-87-3 is a wholly synthetic small molecule (C16H17N3O5S, MW 363.39) featuring a pyridazin-3(2H)-one core linked via a carbonyl bridge to a 3-((4-methoxyphenyl)sulfonyl)azetidine moiety. This architecture distinguishes it from simpler, mono-functional pyridazinone or azetidine analogs by integrating a hydrogen bond acceptor-rich pyridazinone, a constrained azetidine ring, and a polar sulfonyl group within a single, compact scaffold.

Molecular Formula C16H17N3O5S
Molecular Weight 363.39
CAS No. 1797143-87-3
Cat. No. B2933579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
CAS1797143-87-3
Molecular FormulaC16H17N3O5S
Molecular Weight363.39
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C16H17N3O5S/c1-18-15(20)8-7-14(17-18)16(21)19-9-13(10-19)25(22,23)12-5-3-11(24-2)4-6-12/h3-8,13H,9-10H2,1-2H3
InChIKeyCSEFRBXJVBKNOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: A Structurally Distinct Pyridazinone-Azetidine Hybrid for Targeted Biological Screening


The compound with CAS number 1797143-87-3 is a wholly synthetic small molecule (C16H17N3O5S, MW 363.39) featuring a pyridazin-3(2H)-one core linked via a carbonyl bridge to a 3-((4-methoxyphenyl)sulfonyl)azetidine moiety. This architecture distinguishes it from simpler, mono-functional pyridazinone or azetidine analogs by integrating a hydrogen bond acceptor-rich pyridazinone, a constrained azetidine ring, and a polar sulfonyl group within a single, compact scaffold . This unique combination creates a distinct three-dimensional pharmacophore profile that results in a specific biological activity fingerprint, most notably a defined potency for inhibiting epidermal growth factor receptor (EGFR) autophosphorylation, which cannot be replicated by generic analogs [1]. The compound is exclusively intended for research use and is not for human or veterinary application .

Why Generic Pyridazinone or Sulfonyl-Azetidine Substitution Cannot Replace 6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one


Generic substitution with a standard pyridazinone or a simple sulfonyl-azetidine fragment is scientifically unsound because the biological activity of 1797143-87-3 is an emergent property of its complete, integrated structure. The pyridazinone carbonyl and ring nitrogens are critical for target binding, as observed in crystallographic studies of related sulfonyl-pyridazinone inhibitors with aldose reductase, where the head group occupies the catalytic site [1]. This binding is modulated by the sulfonyl-azetidine moiety, which provides a constrained, three-dimensional orientation of the 4-methoxyphenyl group. This precise geometric presentation is essential for the compound's documented, albeit modest, inhibitory activity against cellular EGFR autophosphorylation (IC50 = 10,000 nM) [2]. A simple mixture of fragments or a structurally distinct analog will not recapitulate this specific binding pose or the resultant selectivity profile, making exact structural fidelity a prerequisite for reproducible research.

Quantitative Differentiation Guide for 6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one


Cellular EGFR Autophosphorylation Inhibition vs. In-Class Multi-Target Kinase Inhibitors

While many sulfonyl-pyridazinone analogs act as aldose reductase inhibitors, this compound demonstrates a distinct biological profile as a cellular EGFR inhibitor. It inhibits EGF-stimulated autophosphorylation at Tyr1068 in EGFR-amplified human A-431 cells with an IC50 of 10,000 nM [1]. This represents a fundamentally different mechanism of action compared to its closest structural class, the aldose reductase-inhibiting pyridazinones, which bind to an entirely different enzyme family. Furthermore, its potency profile is clearly differentiated from potent, multi-targeted azetidine-based kinase inhibitors (e.g., RAF inhibitors with IC50 < 10 nM) [2], offering a moderate-activity tool compound for studying EGFR signaling dynamics without immediate pathway shutdown.

EGFR signaling Kinase inhibitor screening Cancer cell biology

Molecular Scaffold Differentiation from Commercial Azetidine Analogs

This compound's core, a 2-methylpyridazin-3(2H)-one, is structurally distinct from the more frequently commercialized 3-pyridyl or phenyl-acetamide azetidine analogs. For instance, commercially available close analogs like N-(4-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide feature an aniline-acetamide terminus instead of the N-methylpyridazinone heterocycle . This seemingly minor change results in a different exit vector and electronic profile for the molecule. In related sulfonyl-pyridazinone systems, the pyridazinone head group has been shown via crystallography to directly engage the catalytic residues of its target protein [1], a binding mode that is geometrically impossible for the phenyl-acetamide series. This scaffold-level difference translates directly into the target selectivity shift observed between this compound (EGFR) and the broader azetidine family.

Chemical proteomics Medicinal chemistry Scaffold hopping

Comparison of Physicochemical Properties: Impact on Assay Compatibility

The compound's calculated partition coefficient (cLogP) is estimated to be approximately 0.5-1.0, which is lower than that of typical azetidine-based kinase inhibitors lacking the pyridazinone/sulfonyl combination. This is a direct result of the polar pyridazinone and sulfonyl groups, which counteract the lipophilicity of the 4-methoxyphenyl ring. This lower LogP is empirically advantageous for in vitro assays, as it enhances aqueous solubility and reduces non-specific binding to plasticware and proteins, a critical factor when comparing data across compound series. In contrast, many structurally similar phenyl-sulfonyl azetidines with more aliphatic cores have higher predicted LogP values (>2.5), making them more prone to aggregation and false positives in biochemical screening .

Drug-likeness Assay development In vitro pharmacology

Optimal Research Application Scenarios for 6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one Based on Differential Evidence


Kinase Selectivity Profiling Against the EGFR Kinase Family

Its definitive, moderate inhibitory activity (IC50 = 10,000 nM) against cellular EGFR autophosphorylation [1] makes this compound a precise chemical tool for profiling inhibitor sensitivity within the EGFR/ErbB family. This moderate potency is critical for discerning which downstream signaling nodes are most sensitive to partial EGFR inhibition, a nuance that potent inhibitors (IC50 < 10 nM) often mask by completely suppressing signaling from the start. It is ideally suited for dose-response experiments in EGFR-dependent cell lines to establish a threshold for biological response.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The validated but weak EGFR activity, originating from a unique pyridazinone-azetidine scaffold, confirms this compound as a tractable hit for a medicinal chemistry program. The scaffold is demonstrably distinct from both the aldose reductase-binding pyridazinones and the potent RAF-binding azetidines [2]. The co-crystal structure of a related pyridazinone scaffold with a target protein provides a clear structural model for structure-based drug design to guide the optimization of potency and selectivity [3].

Chemical Probe for Studying Target Engagement Dynamics

Due to its balanced physicochemical profile (lower LogP ~0.5-1.0) compared to more hydrophobic azetidine analogs, this compound serves as an excellent chemical probe for cellular target engagement studies. Its superior predicted solubility and reduced non-specific binding profile make it suitable for experiments where high background from compound aggregation is a concern, such as cellular thermal shift assays (CETSA) or live-cell imaging, enabling more reliable target validation.

Negative Control for Potent Pyridazinone or Azetidine Inhibitor Programs

The compound's defined but weak EGFR activity (10,000 nM) and its structural divergence from potent azetidine kinase inhibitors (e.g., RAF inhibitors with IC50 < 10 nM [2]) position it as a uniquely specific negative control. In experiments using a highly potent azetidine-based tool compound, this structurally related but functionally attenuated analog can serve to demonstrate on-target specificity, confirming that observed phenotypes are due to the intended target engagement and not off-target effects common to the chemical scaffold.

Quote Request

Request a Quote for 6-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.